molecular formula C18H17N3O6S B2577752 methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate CAS No. 2034465-67-1

methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2577752
CAS No.: 2034465-67-1
M. Wt: 403.41
InChI Key: HCWRFMLPQVWBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a combination of furan, pyrazine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific application and require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-6-5-12(18(22)26-2)10-16(14)28(23,24)21-11-13-17(20-8-7-19-13)15-4-3-9-27-15/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWRFMLPQVWBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.